Naphthol AS-GR phosphate disodium salt
Description
Historical Trajectories and Evolution of Naphthol-Based Substrates in Biochemical Analysis
The use of naphthol-based compounds in biochemical analysis represents a significant advancement in the visualization of enzymatic activity within cellular and tissue contexts. The journey began with simpler molecules and progressed towards more complex and specific substrates. Early enzyme kinetics models, such as the Michaelis-Menten model developed in 1913, established the concept of substrate binding to an enzyme. nih.gov However, visualizing where this activity occurred required the development of histochemical techniques.
The "Naphthol AS" series of compounds were developed to improve upon earlier substrates by providing more substantive, insoluble, and distinctly colored reaction products. These anilides of 3-hydroxy-2-naphthoic acid offered better localization of enzyme activity. The evolution of these substrates was driven by the need for greater precision in enzyme histochemistry. nih.gov Researchers engineered various derivatives, such as Naphthol AS-MX phosphate (B84403) and Naphthol AS-BI phosphate, each with unique properties regarding solubility and the color of the resulting azo dye when coupled with a diazonium salt. scbt.com This evolution led to the synthesis of substrates like Naphthol AS-GR phosphate, designed to produce specific colors—in this case, a dark green stain—for clear differentiation in complex biological samples. sigmaaldrich.comscbt.com The continuous development of these substrates, a form of directed chemical evolution, has provided researchers with a powerful toolkit for a wide range of enzymatic studies. nobelprize.org
Significance of Naphthol AS-GR Phosphate Disodium (B8443419) Salt as a Chromogenic and Fluorogenic Substrate in Enzymology
Naphthol AS-GR phosphate disodium salt is primarily recognized as a chromogenic substrate for detecting the activity of phosphatases, particularly acid and alkaline phosphatases. sigmaaldrich.commedchemexpress.com The operational principle involves the enzymatic cleavage of the phosphate group from the naphthol derivative. This hydrolysis reaction releases the naphthol moiety, which is then available to react with a diazonium salt present in the reaction mixture. This coupling reaction forms a highly insoluble, colored precipitate at the site of enzyme activity.
For Naphthol AS-GR phosphate, this process results in a distinct and highly insoluble dark green stain, which allows for precise microscopic localization of the target enzyme. sigmaaldrich.comscbt.com This characteristic is invaluable in histochemical studies, where visualizing the distribution of an enzyme within tissue architecture is crucial. scbt.comcreative-enzymes.com
While the "-GR" variant is noted for its chromogenic properties, other Naphthol AS derivatives, such as Naphthol AS-BI phosphate and Naphthol AS-TR phosphate, are also known to be fluorogenic substrates. caltagmedsystems.co.ukcaltagmedsystems.co.uklabclinics.com Upon enzymatic cleavage, they yield products that fluoresce, offering a quantitative marker for enzyme activity. caltagmedsystems.co.ukcaltagmedsystems.co.uk Naphthol AS-GR phosphate's primary significance in enzymology, however, lies in its reliable generation of a stable, green-colored end product for chromogenic detection. sigmaaldrich.com
Overview of its Principal Applications in Modern Biochemical and Cell Biology Research Methodologies
The unique properties of this compound have led to its adoption in several key research methodologies. Its principal application is as a histochemical substrate for the demonstration of acid and alkaline phosphatase activity. sigmaaldrich.comscbt.comcreative-enzymes.com
Key Research Applications:
| Application Area | Description |
| Histochemistry | Used to visualize and localize acid and alkaline phosphatase activity in tissue sections, producing a highly insoluble dark green stain at the site of the enzyme. sigmaaldrich.comscbt.com |
| Enzyme Assays | Serves as a substrate in biochemical assays to study the kinetics and activity of phosphatases. chemimpex.com |
| Hematology & Histology | Employed as a staining reagent in hematology and histology for diagnostic assay manufacturing. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Cell Biology | Facilitates the study of enzyme localization and function within cellular structures through the visualization of the colored precipitate. chemimpex.com |
The compound is particularly valuable in studies requiring the precise localization of phosphatase enzymes, which are important markers in various physiological and pathological processes. For instance, enzyme histochemistry using substrates like Naphthol AS-MX phosphate (a related compound) is used to detect alkaline phosphatase activity during the mineralization of hard tissues like bone and dentin. frontiersin.org
Interdisciplinary Relevance Across Biosciences, Biotechnology, and Environmental Analytical Sciences
The utility of this compound and its analogs extends beyond fundamental cell biology into several applied scientific fields.
Biosciences and Pharmaceuticals: In the biosciences, it is a foundational tool for enzyme research. chemimpex.com Related naphthol compounds are used in the development of medications and act as reagents in drug development, contributing to the synthesis of compounds targeting specific biological pathways. chemimpex.comchemimpex.com
Biotechnology: The compound and its relatives play a role in various enzyme assays and biochemical research applications within biotechnology, aiding scientists in understanding enzyme mechanisms and kinetics. chemimpex.com The ability to over-express specific enzymes, a key development in biotechnology, has greatly expanded the utility of such substrates. nih.gov
Environmental Analytical Sciences: Naphthol-based compounds are employed in analytical chemistry as reagents for colorimetric assays. chemimpex.comchemimpex.com They can be used for the detection of various substances, including metal ions and pollutants in environmental samples, making them relevant for environmental monitoring. chemimpex.comchemimpex.com For example, the hydrolysis of naphthyl acetate (B1210297) substrates is used to measure carboxylesterase activity in insects, which is relevant to insecticide resistance studies. mdpi.com
This interdisciplinary reach highlights the versatility of the naphthol chemical scaffold in creating probes for detecting enzymatic activity across a wide spectrum of scientific inquiry.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H16NNa2O5P |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
disodium;[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] phosphate |
InChI |
InChI=1S/C22H18NO5P.2Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;;/h2-13H,1H3,(H,23,24)(H2,25,26,27);;/q;2*+1/p-2 |
InChI Key |
VWSQOOQCTMSZBI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Derivatization Strategies for Naphthol As Gr Phosphate Disodium Salt
Established Synthetic Pathways for the Naphthol AS-GR Core Structure
The foundational component of Naphthol AS-GR phosphate (B84403) disodium (B8443419) salt is the Naphthol AS-GR core. "Naphthol AS" is a generic name for a class of compounds that are aryl amides of 3-hydroxy-2-naphthoic acid (also known as β-oxy-naphthoic acid or BON acid). youtube.comwikipedia.org The "GR" designation specifies the particular aryl group attached to the amide nitrogen, which in this case is a 2-methylphenyl (o-tolyl) group. Therefore, the Naphthol AS-GR core structure is chemically named 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide.
The synthesis of this core structure is a well-established process in organic chemistry, typically achieved through an amidation reaction. The general and most common pathway involves two primary steps: youtube.com
Activation of the Carboxylic Acid : The synthesis begins with 3-hydroxy-2-naphthoic acid. To facilitate the reaction with the amine, the carboxylic acid group is typically converted into a more reactive acyl chloride. This is commonly achieved by reacting the 3-hydroxy-2-naphthoic acid with a chlorinating agent such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). This reaction yields 3-hydroxy-2-naphthoyl chloride. youtube.com
Amide Formation (Acylation) : The resulting acid chloride derivative is then reacted with 2-methylaniline (o-toluidine). youtube.com In this nucleophilic acyl substitution reaction, the amino group of the 2-methylaniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the N-(2-methylphenyl) amide bond and the elimination of hydrogen chloride (HCl). The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. byjus.com
Phosphorylation Protocols and Disodium Salt Formation for Enhanced Substrate Stability
To transform the Naphthol AS-GR core into a functional enzyme substrate, the hydroxyl group (-OH) on the naphthalene (B1677914) ring must be phosphorylated. This modification renders the molecule water-soluble and stable until it is enzymatically cleaved.
Phosphorylation: The phosphorylation of the phenolic hydroxyl group can be achieved using several established chemical methods. researchgate.netnih.gov A common laboratory and industrial method involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a suitable base, such as pyridine or triethylamine. The Naphthol AS-GR core is dissolved in an anhydrous solvent, and POCl₃ is added, often at reduced temperatures to control the reaction's exothermicity. The base serves to scavenge the HCl generated during the reaction. This process yields the Naphthol AS-GR phosphate monochloride, which is then hydrolyzed to produce the phosphoric acid monoester derivative. researchgate.net
Disodium Salt Formation: The resulting Naphthol AS-GR phosphate is an acidic compound that is typically converted to its disodium salt to enhance its stability and, crucially, its solubility in aqueous buffer systems used for enzyme assays. chemimpex.comsigmaaldrich.com The formation of the disodium salt is a straightforward acid-base neutralization reaction. wikipedia.org The phosphoric acid derivative is treated with two equivalents of a sodium base, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.orgepo.org This neutralization reaction replaces the two acidic protons of the phosphate group with sodium ions (Na⁺), yielding the final product, Naphthol AS-GR phosphate disodium salt. sigmaaldrich.com The final product is typically an off-white or yellow powder, soluble in water. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₁₆NNa₂O₅P | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 451.32 g/mol | sigmaaldrich.com |
| Appearance | Yellow powder | |
| Solubility | Water: 50 mg/mL | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | −20°C | sigmaaldrich.comsigmaaldrich.com |
| Purity (by TLC) | >99% | sigmaaldrich.comsigmaaldrich.com |
Strategies for Structural Modification and Analogue Synthesis to Optimize Research Applications
The Naphthol AS scaffold serves as a versatile template for the synthesis of various analogues designed to optimize properties for specific research applications, such as enzyme inhibition or anticancer activity. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies guide these modifications to enhance potency, selectivity, or other biological characteristics. nih.gov
Key strategies for structural modification include:
Modification of the Anilide Ring : Altering the substituents on the phenyl ring of the anilide moiety can significantly impact biological activity. Studies on related Naphthol AS compounds have shown that introducing small, electron-withdrawing groups can influence interactions with biological targets. nih.gov
Conformational Constraint : To understand the three-dimensional shape (conformation) required for biological activity, conformationally constrained analogues can be synthesized. nih.gov This involves introducing additional rings or rigid linkers to lock the molecule into a specific orientation, providing valuable insights for designing more potent compounds. nih.gov
Prodrug Approaches : The core structure can be modified to create prodrugs, which are inactive compounds that are converted to the active form within the body. For example, O-amination of the naphtholic hydroxyl group has been explored as a strategy to improve aqueous solubility and achieve reductive activation under specific biological conditions. nih.gov
Variations on the Naphthalene Core : While the Naphthol AS-GR structure is specific, the broader Naphthol AS class includes numerous derivatives where the substituents on the naphthalene ring system itself are varied. researchgate.net These modifications can fine-tune the electronic and steric properties of the molecule.
Summary of Analogue Synthesis Strategies for Naphthol AS Derivatives
| Strategy | Description | Goal | Reference |
|---|---|---|---|
| Anilide Ring Modification | Varying substituents on the N-phenyl ring. | Explore SAR for improved biological activity (e.g., anticancer). | nih.gov |
| Conformational Constraint | Synthesizing rigid analogues to define the bioactive conformation. | Facilitate the design of more potent inhibitors. | nih.gov |
| Prodrug Synthesis | Introducing cleavable groups (e.g., O-amination) to the hydroxyl function. | Improve solubility and achieve targeted activation. | nih.gov |
| Naphthoquinone-Naphthol Hybrids | Synthesizing hybrid molecules combining naphthol and naphthoquinone structures. | Develop novel anticancer agents. | nih.gov |
Purification and Methodologies for Purity Assessment in Research-Grade Preparations
The synthesis of research-grade this compound requires rigorous purification and subsequent analysis to ensure high purity, which is critical for reliable and reproducible experimental results.
Purification Methodologies: Following synthesis, the crude product is typically purified to remove unreacted starting materials, by-products, and residual solvents. Common purification techniques for this class of compounds include:
Recrystallization : This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com
Chromatography : For more challenging separations, column chromatography can be employed. google.com The compound mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and separation occurs based on differential partitioning between the stationary and a mobile phase.
Purity Assessment: To verify the purity and confirm the identity of the final product, a combination of analytical techniques is used.
Thin-Layer Chromatography (TLC) : This is a rapid and widely used method for assessing the purity of a sample. A small amount of the compound is spotted on a plate coated with a stationary phase, and a solvent is allowed to move up the plate. The presence of a single spot indicates a high degree of purity. Commercial suppliers frequently cite purity levels of ≥98% or >99% as determined by TLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Spectroscopic Methods : A suite of spectroscopic techniques is used to confirm the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the number and types of hydrogen and carbon atoms and their connectivity. nih.govadipogen.comresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O of the amide, P-O of the phosphate) within the molecule. nih.govresearchgate.net
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming its elemental composition. nih.govresearchgate.net
Elemental Analysis : This method provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared against the theoretical values calculated from the chemical formula to confirm purity and composition. researchgate.netijcmas.com
Common Analytical Methods for Purity and Structure Assessment
| Method | Purpose | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Rapid purity assessment. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. | nih.govadipogen.com |
| Infrared (IR) Spectroscopy | Functional group identification. | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination and formula confirmation. | nih.govresearchgate.net |
| Elemental Analysis | Verification of elemental composition. | researchgate.netijcmas.com |
Biochemical and Cellular Mechanisms of Action of Naphthol As Gr Phosphate Disodium Salt As a Reporter Substrate
Enzymatic Hydrolysis by Phosphohydrolases: A Mechanistic Elucidation
The core mechanism of Naphthol AS-GR phosphate (B84403) as a reporter substrate involves its enzymatic hydrolysis by phosphohydrolases. This process entails the cleavage of the phosphate group from the naphthol derivative, resulting in the formation of a hydroxyl group and the release of inorganic phosphate. The newly formed Naphthol AS-GR molecule is the detectable chromogenic and fluorogenic product.
Dephosphorylation Kinetics and Substrate Specificity for Alkaline Phosphatases
For instance, a quantitative histochemical study using Naphthol-AS-Bi-phosphate, a related substrate, with rat intestinal alkaline phosphatase determined apparent Km values in the range of 0.77 to 0.87 mM and Vmax values that varied with the location within the intestinal villi. nih.gov Another study reported that for various alkaline phosphatase isoenzymes, the Km and Vmax values for the common substrate p-nitrophenyl phosphate were influenced by the type of buffer used as a phosphoacceptor. sigmaaldrich.com This suggests that the kinetic parameters for Naphthol AS-GR phosphate would also be dependent on the specific isoenzyme and reaction conditions.
Table 1: Apparent Kinetic Parameters for a Related Naphthol Substrate with Rat Intestinal Alkaline Phosphatase
| Villus Location | Apparent Km (mM) | Apparent Vmax (absorbance units) |
|---|---|---|
| Apical | 0.81 ± 0.43 | 3.99 ± 1.217 |
| Apical | 0.87 ± 0.428 | 4.02 ± 1.191 |
| Basal | 0.82 ± 0.261 | 3.26 ± 0.719 |
| Basal | 0.77 ± 0.184 | 3.04 ± 0.518 |
Data from a study on Naphthol-As-Bi-phosphate. nih.gov
Dephosphorylation Kinetics and Substrate Specificity for Acid Phosphatases
Naphthol AS-GR phosphate also serves as a substrate for acid phosphatases (ACPs), which function optimally under acidic conditions. medchemexpress.com Similar to alkaline phosphatases, the enzymatic reaction results in the production of the Naphthol AS-GR chromophore. Direct kinetic data for Naphthol AS-GR phosphate with acid phosphatases are scarce. However, research on other naphthyl phosphate substrates can provide a comparative framework.
A study on human prostatic acid phosphatase using 1-naphthyl phosphate as a substrate determined kinetic parameters under various conditions. nih.gov For example, with p-nitrophenylphosphate as the substrate, wheat germ acid phosphatase was found to have specific Km and Vmax values that could be determined through kinetic studies. nih.gov It is expected that Naphthol AS-GR phosphate would exhibit Michaelis-Menten kinetics with acid phosphatases, with specific Km and Vmax values depending on the enzyme source and assay conditions.
Dephosphorylation Kinetics and Specificity with Other Phosphatase Families
The utility of naphthol-based phosphate substrates extends to other phosphatase families. For example, Naphthol AS-BI phosphate has been identified as a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, an important biomarker for osteoclastic activity. nih.gov This suggests that Naphthol AS-GR phosphate may also exhibit specificity for certain phosphatase isoforms.
However, detailed studies on the dephosphorylation kinetics and specificity of Naphthol AS-GR phosphate with other major phosphatase families, such as protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases (e.g., PP1, PP2A), are not extensively documented in the available literature. The substrate specificity of phosphatases can be highly variable, and further research would be needed to characterize the interaction of Naphthol AS-GR phosphate with these enzyme families.
Generation of the Naphthol AS-GR Chromophore: Spectroscopic Transformation Dynamics
The enzymatic dephosphorylation of Naphthol AS-GR phosphate leads to a significant spectroscopic transformation. The substrate itself is typically a water-soluble, non-fluorescent compound. sigmaaldrich.com Upon hydrolysis, it is converted into the Naphthol AS-GR chromophore, which is characterized by its insolubility and intense green fluorescence. medchemexpress.com This fluorescence is the basis for its use in highly sensitive histochemical and cytochemical assays.
While the precise excitation and emission maxima for the Naphthol AS-GR chromophore are not consistently reported, related naphthol compounds exhibit fluorescence in the ultraviolet and visible regions. For instance, 1-naphthol (B170400) has an excitation peak at 290 nm and an emission peak at 339 nm, while 2-naphthol (B1666908) has an excitation peak at 331 nm and an emission peak at 354 nm. aatbio.comaatbio.com The extended conjugation and substitution in the Naphthol AS-GR structure are expected to shift these wavelengths, consistent with the observed green fluorescence. The generation of this fluorescent product allows for real-time monitoring of enzyme activity and precise localization of the enzyme within cellular compartments.
Intracellular Uptake and Subcellular Localization Mechanisms in Experimental Models
For Naphthol AS-GR phosphate to function as a reporter substrate in living cells, it must first be taken up by the cells. The mechanisms of cellular uptake for this specific compound have not been extensively studied. Generally, the uptake of small, water-soluble molecules can occur through various mechanisms, including passive diffusion or transporter-mediated processes. nih.gov The presence of the phosphate group may facilitate interaction with phosphate transporters on the cell surface. nih.gov
Once inside the cell, the subcellular localization of the enzymatic reaction is determined by the location of the target phosphatases. For example, if used to detect alkaline phosphatase activity in osteoblasts, the resulting fluorescent Naphthol AS-GR precipitate would be expected to localize to the sites of enzyme activity, such as the cell membrane. The insolubility of the Naphthol AS-GR product is a crucial feature, as it prevents diffusion from the site of its formation, allowing for precise spatial resolution of enzyme activity.
Molecular Interactions with Biological Macromolecules and Cellular Compartments as a Research Probe
Beyond its role as a simple reporter substrate, the Naphthol AS-GR chromophore, once generated, has the potential to interact with various biological macromolecules and cellular compartments. The planar, aromatic nature of the naphthol ring system suggests the possibility of non-covalent interactions, such as intercalation into DNA or binding to hydrophobic pockets in proteins. nih.gov
While direct studies on the molecular interactions of Naphthol AS-GR are limited, research on a related compound, Naphthol AS-E phosphate, has shown that it can interfere with protein-protein interactions. Specifically, it was found to disrupt the interaction between the transcription factor c-Myb and the KIX domain of the coactivator p300. nih.gov This finding suggests that naphthol derivatives can act as molecular probes that go beyond simple enzyme detection, potentially modulating cellular processes through specific molecular interactions. The fluorescent nature of the Naphthol AS-GR chromophore makes it a candidate for use in fluorescence-based assays to study such interactions in vitro and potentially in living cells.
Characterization of Reaction Products and Byproducts in Diverse Biological Matrices
The utility of Naphthol AS-GR phosphate disodium (B8443419) salt as a reporter substrate in biochemical and cellular assays is critically dependent on the reliable detection of its reaction products. The enzymatic hydrolysis of Naphthol AS-GR phosphate by phosphatases, such as acid and alkaline phosphatases, is designed to yield a primary product that is easily visualized. However, the complex and varied nature of biological matrices can influence the chemical identity, stability, and localization of these products, and can also lead to the formation of byproducts. A thorough characterization of these molecular species within different biological contexts is therefore essential for the accurate interpretation of assay results.
The primary enzymatic reaction involves the cleavage of the phosphate group from the Naphthol AS-GR phosphate molecule. This reaction, catalyzed by phosphatases, yields two principal products: the naphthol derivative, Naphthol AS-GR (3-hydroxy-2-anthracene-2'-methylanilide), and an inorganic phosphate ion. The detection of phosphatase activity is based on the properties of the Naphthol AS-GR product.
The characterization of this primary product and any associated byproducts in diverse biological matrices can be approached through two main detection strategies: direct detection of the Naphthol AS-GR molecule and indirect detection following a secondary reaction.
Direct Detection of Naphthol AS-GR
Naphthol AS-GR itself possesses properties that allow for its direct detection within biological samples. In certain conditions, it can form a visible precipitate or exhibit fluorescence.
Precipitation: In some applications, particularly in gel-based assays, the liberated Naphthol AS-GR can form a distinct orange precipitate. researchgate.net The formation of this precipitate is dependent on the local concentration of the product and the composition of the surrounding matrix, such as an agar (B569324) gel. researchgate.net The precise chemical nature of this precipitate is understood to be an aggregation of the Naphthol AS-GR molecules.
Fluorescence: The Naphthol AS-GR molecule exhibits intrinsic fluorescence, which has been described as an intense green fluorescence in histochemical studies. nih.gov This property allows for its use in fluorescence microscopy to localize phosphatase activity. However, the fluorescent properties of a molecule can be highly sensitive to its environment. Factors within a biological matrix such as the local pH, the polarity of the microenvironment (e.g., lipid-rich versus aqueous cytoplasm), and the presence of quenching molecules can all influence the fluorescence quantum yield, emission spectrum, and lifetime of the Naphthol AS-GR product. For instance, related naphthol compounds have been shown to have biological activity themselves, such as inhibiting protein-protein interactions, which implies they can localize to specific cellular compartments and interact with cellular machinery.
Indirect Detection via Azo-Coupling
A common method for enhancing the detection of the Naphthol AS-GR product is to couple it with a diazonium salt to form a brightly colored, insoluble azo dye. This method is widely used in histochemistry for the visualization of enzyme activity.
The liberated Naphthol AS-GR acts as a coupling component, reacting with an electrophilic diazonium salt. The choice of the diazonium salt determines the color of the resulting azo dye precipitate. For example, when coupled with Fast Blue BN, Naphthol AS-GR produces a water-insoluble blue dye. nih.gov
The characterization of the azo dye product within diverse biological matrices is crucial for accurate localization of the enzyme activity. The stability and insolubility of the dye are important to prevent diffusion from the site of the enzymatic reaction. The reaction rate between the Naphthol AS-GR and the diazonium salt, as well as the potential for the diazonium salt to react with other cellular components, can influence the final signal. Diazonium salts are reactive electrophiles and their stability can be affected by the pH and composition of the aqueous environment of the biological sample. mdpi.com
Potential Byproducts in Biological Matrices
The formation of byproducts in the Naphthol AS-GR phosphate reporter system can arise from several sources:
Incomplete Coupling: If the azo-coupling reaction is not efficient, unreacted Naphthol AS-GR will remain. This can be a source of background fluorescence or may diffuse away from the reaction site, leading to a loss of spatial resolution.
Reaction with Non-target Molecules: The reactive diazonium salt could potentially react with other electron-rich molecules within the biological matrix, such as phenols or amines, to form different colored byproducts, which could interfere with the interpretation of the results.
Degradation of Products: The Naphthol AS-GR product or the resulting azo dye may be subject to metabolic degradation by other enzymes present in the cell or tissue, leading to a loss of signal over time.
The following table summarizes the key reaction products and potential byproducts in the Naphthol AS-GR phosphate reporter system and the factors within biological matrices that can influence their characterization.
| Product/Byproduct | Method of Detection | Characteristics in Biological Matrices | Influencing Factors in Biological Matrix | References |
| Naphthol AS-GR | Direct Precipitation | Forms an orange precipitate in some matrices. | Local concentration, matrix composition. | researchgate.net |
| Direct Fluorescence | Exhibits intense green fluorescence. | pH, microenvironment polarity, presence of quenchers. | nih.gov | |
| Inorganic Phosphate | Not directly detected in this assay | A primary byproduct of the enzymatic reaction. | Enzyme kinetics. | |
| Azo Dye | Indirect via Azo-Coupling | Forms a colored, insoluble precipitate (e.g., blue with Fast Blue BN). | Choice of diazonium salt, local pH, stability of the dye. | nih.gov |
| Uncoupled Naphthol AS-GR | Potential Byproduct | Can lead to background fluorescence and diffusion artifacts. | Inefficient coupling reaction. | |
| Non-specific Azo Dyes | Potential Byproduct | Formation of different colored products. | Reaction of diazonium salt with other cellular components. | mdpi.com |
Advanced Research Methodologies and Applications Utilizing Naphthol As Gr Phosphate Disodium Salt
Enzymology and Quantitative Enzyme Activity Assays
The unique properties of Naphthol AS-GR phosphate (B84403) disodium (B8443419) salt make it a valuable tool in enzymology for the sensitive and quantitative measurement of acid and alkaline phosphatase activity. nih.gov The enzymatic hydrolysis of the phosphate group from the substrate yields Naphthol AS-GR, a product with intense green fluorescence, which can be measured to determine reaction kinetics. nih.govmedchemexpress.com
High-Throughput Screening (HTS) Platforms for Phosphatase Inhibitor Discovery in Research
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for potential inhibitors of therapeutic targets like protein phosphatases. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to miniaturization in multi-well plate formats (e.g., 384- or 1536-well plates). nih.govnih.gov
Naphthol AS-GR phosphate disodium salt can be employed as a fluorogenic substrate in HTS campaigns targeting phosphatase inhibitors. The fundamental principle of such an assay involves incubating the target phosphatase enzyme with a library of test compounds in the presence of Naphthol AS-GR phosphate. Inhibition of the enzyme by a compound results in a decrease in the rate of fluorescent Naphthol AS-GR production. The fluorescence intensity is read by a plate reader, and a significant reduction in the signal compared to control wells (containing no inhibitor) indicates a potential hit. These assays are known for their excellent dynamic range and high signal-to-noise ratio, often yielding Z'-factors greater than 0.8, which is a measure of assay robustness. nih.gov
The development of a robust HTS assay using a substrate like Naphthol AS-GR phosphate would involve several optimization steps, including determining the optimal enzyme and substrate concentrations, buffer conditions, and incubation times to ensure the reaction remains in the linear range. researchgate.net While specific HTS protocols detailing the use of Naphthol AS-GR phosphate are not extensively published, the methodology follows the general principles of fluorescence-based enzyme inhibitor screening. nih.govnih.govresearchgate.net
Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, Ki) in Basic Enzymology
A primary application of this compound in basic enzymology is the determination of key kinetic parameters that characterize an enzyme's efficiency and its interaction with substrates and inhibitors. These parameters include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki).
The Km value, which represents the substrate concentration at which the reaction rate is half of Vmax, indicates the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. By measuring the initial reaction rates at various concentrations of Naphthol AS-GR phosphate, a saturation curve can be generated, and from this, Km and Vmax can be calculated using plotting methods like the Lineweaver-Burk plot. niscpr.res.injasco.ro
Interactive Table: Apparent Kinetic Parameters of Rat Intestinal Alkaline Phosphatase with Naphthol-AS-BI-Phosphate
| Villus Position | Apparent Km (mM) | Apparent Vmax (Absorbance Units) |
|---|---|---|
| Apical | 0.81 ± 0.43 | 3.99 ± 1.217 |
| Basal | 0.82 ± 0.261 | 3.26 ± 0.719 |
Data from a quantitative histochemical study. The values represent the mean ± standard deviation. nih.gov
Furthermore, the inhibition constant (Ki), which quantifies the potency of an inhibitor, can be determined by measuring the enzyme kinetics in the presence of varying concentrations of the inhibitor. This is crucial for characterizing newly discovered phosphatase inhibitors from HTS campaigns.
Coupled Enzyme Assays for Indirect Detection of Related Enzymatic Activities
Coupled enzyme assays are a powerful technique used to measure the activity of an enzyme that does not produce a readily detectable signal. In this approach, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which produces a measurable signal.
This compound can be utilized in the second step of a coupled assay system. For instance, if a primary enzyme releases phosphate (Pi) or pyrophosphate (PPi), this product can be used to drive a subsequent reaction catalyzed by a phosphatase. In such a setup, the activity of the primary, non-phosphatase enzyme can be indirectly quantified by measuring the fluorescence generated from the hydrolysis of Naphthol AS-GR phosphate by the coupling phosphatase. nih.govresearchgate.net
A general scheme for such a coupled assay is as follows:
Enzyme 1 (Primary): Substrate 1 → Product 1 + Phosphate (or Pyrophosphate)
Enzyme 2 (Coupling Phosphatase): Naphthol AS-GR Phosphate + H₂O → Naphthol AS-GR (Fluorescent) + Phosphate
The rate of fluorescence increase is proportional to the activity of the primary enzyme, provided the coupling enzyme is present in excess. This methodology allows for the continuous monitoring of the primary enzyme's activity in real-time. nih.govnih.gov
Development of Novel Biosensors and Chemo-Sensors for Enzyme Activity Detection
The fluorogenic nature of Naphthol AS-GR phosphate makes it an attractive candidate for the development of biosensors and chemosensors designed to detect phosphatase activity. These sensors can be engineered for high sensitivity and selectivity, with applications in diagnostics and environmental monitoring.
An example of a biosensor platform could involve the immobilization of a phosphatase enzyme on a solid support, such as an electrode or a nanoparticle. researchgate.netkfupm.edu.saresearchgate.net When this biosensor is exposed to a sample containing Naphthol AS-GR phosphate, the enzymatic reaction occurs at the sensor surface, generating a localized fluorescent signal that can be detected.
Conversely, to detect the presence of a phosphatase in a sample, Naphthol AS-GR phosphate can be incorporated into a sensing matrix. The introduction of the sample containing the target phosphatase would trigger the enzymatic cleavage of the substrate, leading to a measurable change in fluorescence. Research in this area focuses on creating platforms with high signal-to-background ratios and low limits of detection. For example, studies with the related substrate 1-naphthyl phosphate have demonstrated its utility in highly sensitive electrochemical immunosensors for alkaline phosphatase. researchgate.netkfupm.edu.saresearchgate.net The principles of these sensors can be adapted for use with Naphthol AS-GR phosphate to leverage its specific fluorescent properties.
Histochemistry and Cytochemistry for Enzyme Localization Studies
Histochemistry and cytochemistry are techniques used to visualize the distribution and localization of specific molecules, including enzymes, within tissues and cells. This compound is a valuable reagent in this field for the in situ localization of acid and alkaline phosphatase activity. medchemexpress.comcore.ac.uknih.gov
Principles of Enzyme Cytochemical Staining for Subcellular Resolution
The primary principle behind using Naphthol AS-GR phosphate for enzyme cytochemical staining is the in situ generation of an insoluble, colored, or fluorescent product at the site of enzyme activity. This is typically achieved through a simultaneous azo-coupling reaction. core.ac.uknih.govnih.gov
The process involves the following steps:
Tissue Preparation: The tissue or cells of interest are appropriately fixed to preserve morphology and retain enzyme activity.
Incubation: The prepared tissue section is incubated in a solution containing Naphthol AS-GR phosphate and a diazonium salt.
Enzymatic Reaction: At the subcellular locations where the target phosphatase is active, it hydrolyzes the phosphate group from Naphthol AS-GR phosphate, releasing the reactive Naphthol AS-GR molecule.
Azo-Coupling: The liberated Naphthol AS-GR immediately couples with the diazonium salt present in the incubation medium.
Precipitation: This coupling reaction forms a highly insoluble, intensely colored azo dye.
The insolubility of the final reaction product is crucial for achieving high-resolution localization, as it prevents diffusion away from the site of the enzyme. This allows for the precise visualization of phosphatase activity at a subcellular level, such as within specific organelles or associated with cellular membranes. nih.govsemanticscholar.org The choice of diazonium salt can influence the color and properties of the final precipitate. core.ac.uk This technique has been successfully used to localize phosphatases in a variety of tissues and organisms. core.ac.uksemanticscholar.org
Localization of Alkaline Phosphatase Activity in Tissue Sections and Cell Preparations
This compound serves as a crucial substrate for the histochemical demonstration of alkaline phosphatase (ALP) activity in tissue sections and cell preparations. sigmaaldrich.commedchemexpress.comsigmaaldrich.com The underlying principle of this application is the enzymatic hydrolysis of the phosphate group from the Naphthol AS-GR molecule by ALP. This reaction releases a naphthol derivative that, in the presence of a diazonium salt, couples to form a distinctly colored, insoluble azo dye at the site of enzyme activity. scribd.comnih.gov
The simultaneous coupling azo dye technique is a common method employed for this purpose. psu.edunih.govresearchgate.net In this procedure, the tissue or cell sample is incubated in a solution containing both Naphthol AS-GR phosphate and a stable diazonium salt, such as Fast Blue B or Fast Red TR. scribd.comnih.gov Where ALP is present, the enzymatic cleavage of the substrate and the subsequent coupling reaction occur concurrently, resulting in the in-situ precipitation of a visible dye. scribd.compsu.edu This allows for the precise microscopic localization of ALP activity. The resulting dark green precipitate is highly insoluble, which minimizes diffusion artifacts and provides sharp localization of the enzyme. sigmaaldrich.com
Key Features of Naphthol AS-GR Phosphate in ALP Localization:
| Feature | Description |
| Product | Forms a highly insoluble, dark green azo dye. sigmaaldrich.com |
| Technique | Primarily used in simultaneous coupling azo dye methods. psu.edunih.gov |
| Advantage | The insolubility of the final product leads to precise enzyme localization with minimal diffusion. google.com |
| Application | Widely used in histology and cytochemistry to visualize ALP distribution in various tissues. sigmaaldrich.comnih.gov |
Localization of Acid Phosphatase Activity for Lysosomal Research
In addition to alkaline phosphatase, this compound is also a substrate for acid phosphatase (ACP), making it valuable for lysosomal research. medchemexpress.commedchemexpress.com Lysosomes are organelles rich in various hydrolytic enzymes, including a distinct form of acid phosphatase. The localization of ACP activity is a key marker for identifying lysosomes and studying their function and pathology.
The histochemical principle for detecting ACP is similar to that for ALP, involving the enzymatic hydrolysis of the Naphthol AS-GR phosphate substrate. However, the reaction is carried out under acidic conditions (typically pH 5.0) to ensure the specific activity of acid phosphatase is detected. The liberated naphthol derivative then couples with a suitable diazonium salt to form a visible, insoluble precipitate at the sites of ACP activity, thereby marking the location of lysosomes within the cells. The intense green fluorescence of the reaction product can also be utilized for visualization. medchemexpress.com
Advanced Microscopy Techniques for Spatiotemporal Mapping of Enzyme Activity
The distinct fluorescent properties of the reaction product of Naphthol AS-GR phosphate make it suitable for advanced microscopy techniques aimed at the spatiotemporal mapping of enzyme activity. medchemexpress.com Upon enzymatic cleavage, the resulting naphthol derivative can be visualized not only by brightfield microscopy due to its color but also by fluorescence microscopy due to its intense green fluorescence. medchemexpress.commedchemexpress.com
This fluorescent property is particularly advantageous for:
Confocal Laser Scanning Microscopy (CLSM): Allows for high-resolution, three-dimensional imaging of enzyme activity within thick specimens and living cells, minimizing out-of-focus blur.
Time-Lapse Imaging: Enables the dynamic monitoring of enzyme activity over time in living cells, providing insights into cellular processes and responses to stimuli.
These advanced imaging techniques, combined with the specific enzymatic reaction of Naphthol AS-GR phosphate, provide powerful tools for researchers to study the precise location and temporal changes of phosphatase activity in various biological contexts.
Molecular Biology and Diagnostic Assay Development in Research Settings
The utility of this compound extends beyond traditional histochemistry into the realm of molecular biology and the development of diagnostic assays. sigmaaldrich.comchemimpex.com Its role as a sensitive substrate for alkaline phosphatase is leveraged in a variety of detection systems. medchemexpress.com
Detection of Reporter Gene Expression (e.g., in Transgenic Organism Studies)
In molecular biology, alkaline phosphatase is often used as a reporter gene to study gene expression and regulation. The gene encoding for a heat-stable ALP is frequently cloned into a vector and introduced into cells or organisms. The expression of this reporter gene can then be easily monitored by assaying for ALP activity.
Naphthol AS-GR phosphate serves as an effective chromogenic and fluorogenic substrate in this context. medchemexpress.com When studying transgenic organisms, tissues can be sectioned and stained using the Naphthol AS-GR phosphate method to visualize the specific cells or tissues where the gene of interest is being expressed. The resulting colored or fluorescent precipitate provides a clear and localized signal of reporter gene activity.
Development of Immunoassays (e.g., ELISA) Utilizing Alkaline Phosphatase Conjugates
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern diagnostics and research. nih.gov In many ELISA formats, an antibody is conjugated to an enzyme, most commonly horseradish peroxidase or alkaline phosphatase. nih.gov This enzyme-antibody conjugate is used to detect the presence of a specific antigen or antibody.
When alkaline phosphatase is the enzyme conjugate, Naphthol AS-GR phosphate can be used as a substrate for signal generation. nih.govresearchgate.net After the binding of the ALP-conjugated antibody to its target, the addition of Naphthol AS-GR phosphate and a suitable coupling agent leads to the formation of a colored product. nih.gov The intensity of the color, which can be quantified spectrophotometrically, is proportional to the amount of target molecule present in the sample. This application has been utilized in the development of ELISAs for various targets. nih.gov
Example of Naphthol AS-GR Phosphate in a Two-Color Immunoassay:
| Target | Primary Antibody | Secondary Antibody (Conjugate) | Substrate System | Resulting Color |
| Serogroup 1/2 L. monocytogenes | O-factor antiserum I/II | Goat anti-rabbit-AP | Naphthol AS-phosphate/Fast Red TR | Red |
| Serogroup 4 L. monocytogenes | O-factor antiserum V/VI | Goat anti-rabbit-AP | Naphthol AS-GR phosphate/Fast Blue B | Green |
| Adapted from a study on Listeria monocytogenes serotyping. nih.govresearchgate.net |
Nucleic Acid Hybridization Assays for Target Detection via Enzyme-Linked Probes
Nucleic acid hybridization techniques, such as Southern blotting, Northern blotting, and in situ hybridization, are used to detect specific DNA or RNA sequences. researchgate.net In many non-radioactive versions of these assays, the nucleic acid probe is labeled with a molecule, such as digoxigenin (B1670575) or biotin, which can then be detected by an antibody or streptavidin conjugated to alkaline phosphatase. researchgate.netnih.gov
Following the hybridization of the labeled probe to the target nucleic acid, the ALP conjugate is added. The location of the bound probe is then visualized by incubating the membrane or tissue with a chromogenic substrate like Naphthol AS-GR phosphate. researchgate.netnih.gov This produces a colored precipitate at the site of the hybridized probe, allowing for the detection and localization of the target nucleic acid sequence. researchgate.netepo.org This method is particularly useful for whole-mount in situ hybridization, where the three-dimensional expression pattern of a gene can be visualized within an entire embryo or tissue. nih.gov
Microfluidic and Lab-on-a-Chip Applications for Miniaturized Enzymatic Analysis
This compound is a valuable substrate for the detection of acid and alkaline phosphatase activity in miniaturized systems. medchemexpress.commedchemexpress.com Its application in microfluidic and lab-on-a-chip devices facilitates high-throughput screening and the analysis of minute sample volumes, which are critical advantages in modern diagnostics and research. The fundamental principle involves the enzymatic hydrolysis of the phosphate group from the Naphthol AS-GR phosphate molecule by phosphatases. This reaction yields Naphthol AS-GR, a product that can be detected through its inherent fluorescence or, more commonly, by its reaction with a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to form a distinct, insoluble colored precipitate. scribd.comnih.gov
In a microfluidic context, reagents can be precisely manipulated in channels with dimensions on the micrometer scale. A typical assay would involve introducing a sample containing the phosphatase enzyme into a microchannel where it mixes with a solution of Naphthol AS-GR phosphate and a suitable diazonium salt. The resulting colorimetric or fluorescent signal is then detected downstream, allowing for the rapid quantification of enzyme activity. This approach is particularly useful for single-cell analysis, rare-cell detection, and screening large libraries of enzyme inhibitors. The intense green fluorescence or dark green stain produced by the enzymatic product makes it a visually distinct marker in these systems. medchemexpress.comsigmaaldrich.com
| Parameter | Description in Microfluidic Systems |
| Principle of Detection | Enzymatic cleavage of phosphate group by acid or alkaline phosphatase, followed by detection of the Naphthol AS-GR product. |
| Detection Method | Colorimetric (formation of an azo dye with a diazonium salt) or Fluorometric (detection of intense green fluorescence). medchemexpress.com |
| Key Advantages | Low sample and reagent consumption, high-throughput capability, rapid analysis time, and potential for single-cell resolution. |
| Example Application | Screening for phosphatase inhibitors, quantifying enzyme levels in cellular lysates, or detecting enzyme activity in environmental water samples. |
Cell Biology and Physiological Research Applications
Cellular viability and proliferation are intrinsically linked to metabolic activity, and the levels of certain enzymes, including phosphatases, can serve as indicators of cell health. This compound is a substrate for both acid and alkaline phosphatases, enzymes involved in numerous critical dephosphorylation reactions essential for cell signaling and metabolism. A decrease in the activity of these metabolic enzymes can signal a decline in cell viability or a cessation of proliferation.
| Assay Principle | Target Enzyme(s) | Signal Detection | Interpretation |
| Metabolic Activity | Acid and Alkaline Phosphatases medchemexpress.com | Colorimetric or Fluorescent | Signal intensity correlates with the metabolic state and viability of the cell population. |
| Membrane Integrity | N/A (Compares to Trypan Blue) | Dye exclusion | Live cells with intact membranes exclude the dye; dead cells are stained. |
| Reductase Activity | Mitochondrial Reductases (Compares to MTT) sigmaaldrich.com | Colorimetric (Formazan crystal formation) | Signal intensity correlates with mitochondrial activity, an indicator of cell viability. |
Apoptosis, or programmed cell death, is a highly regulated process involving complex signaling cascades that are heavily dependent on the phosphorylation state of key regulatory proteins. Protein phosphatases play a crucial role in these pathways by dephosphorylating and thereby activating or deactivating proteins involved in cell death. Consequently, shifts in cellular phosphatase activity can be indicative of the initiation and progression of apoptosis.
Naphthol AS-GR phosphate can be employed as a general substrate to monitor these global changes in phosphatase activity during apoptosis. medchemexpress.com For example, an increase or decrease in total acid or alkaline phosphatase activity, as detected by the hydrolysis of Naphthol AS-GR phosphate in cell lysates, can be correlated with apoptotic events. While this method does not identify a specific phosphatase, it serves as a valuable tool for screening compounds that may induce apoptosis by altering cellular phosphorylation dynamics. medchemexpress.com The resulting data can provide initial evidence warranting further investigation into the specific pathways affected.
Alkaline phosphatase (ALP) is a quintessential early-stage marker of osteoblast differentiation and is actively involved in bone mineralization. Monitoring ALP activity is therefore a standard method for studying bone metabolism and the efficacy of potential therapeutic agents that promote bone formation. Naphthol AS-GR phosphate is an effective substrate for the histochemical and quantitative detection of ALP activity in osteoblastic cells. medchemexpress.com
In these studies, cultured pre-osteoblastic cells are stimulated with differentiation-inducing agents. At various time points, the cells are fixed and stained using a solution containing Naphthol AS-GR phosphate and a diazonium salt. The intensity of the resulting colored precipitate directly correlates with the level of ALP expression and activity, providing a visual and quantifiable measure of osteogenic differentiation. This technique is crucial for screening compounds that may enhance bone regeneration and for fundamental research into the molecular mechanisms of osteogenesis. medchemexpress.com
| Research Area | Cell Type | Enzyme Marker | Substrate Used | Key Finding |
| Osteogenic Differentiation | Human Osteoblasts | Alkaline Phosphatase (ALP) | Naphthol AS-Phosphate Substrates | Increased ALP activity, detected by substrate hydrolysis, confirms osteoblast maturation. medchemexpress.com |
| Bone Metabolism | Osteoclasts/Osteoblasts | Acid/Alkaline Phosphatase | Naphthol AS-Phosphate Substrates | Allows for differential staining and activity analysis of key bone-remodeling cells. |
The detection of specific cell surface markers is fundamental to analyzing immune cell populations and their activation states. Many immunological detection techniques, such as ELISA and immunoblotting, rely on enzyme-conjugated antibodies for signal amplification. Alkaline phosphatase is a commonly used enzyme in these conjugates. Naphthol AS-GR phosphate serves as a chromogenic or fluorogenic substrate in these assays to visualize and quantify the target antigen. nih.govresearchgate.net
A notable application is in the serotyping of pathogens like Listeria monocytogenes, where antibodies against specific serotype antigens are used in an ELISA format. nih.gov An alkaline phosphatase-conjugated secondary antibody binds to the primary antibody, and subsequent addition of Naphthol AS-GR phosphate and a coupling agent like Fast Blue B results in a colored product. nih.govresearchgate.net The intensity of the color provides a quantitative measure of the antigen. This same principle is applied in colony immunoblotting to differentiate bacterial colonies and can be adapted for immunohistochemistry or flow cytometry to identify and quantify specific immune cell subsets based on their surface protein expression. researchgate.netsigmaaldrich.cn
| Technique | Principle | Role of Naphthol AS-GR Phosphate | Application Example |
| ELISA | Antibody-antigen binding detected with an enzyme-conjugated secondary antibody. | Substrate for alkaline phosphatase, generating a quantifiable colorimetric signal. nih.gov | Serotyping of Listeria monocytogenes. nih.govresearchgate.net |
| Colony Immunoblotting | Transfer of colonies to a membrane, followed by probing with specific antibodies. | Substrate for ALP, allowing for differential staining of colonies based on antigen expression. researchgate.net | Identification of mixed-serotype bacterial cultures. researchgate.net |
| Immunohistochemistry | Visualization of antigens in fixed tissue sections using enzyme-labeled antibodies. | Chromogenic substrate that forms an insoluble precipitate at the site of enzyme activity. scribd.com | Localization of specific proteins within tissues. |
Environmental and Agricultural Research Applications
In soil science, for example, a soil sample can be incubated with a buffer solution containing Naphthol AS-GR phosphate. The rate at which the phosphate is cleaved is measured, indicating the total phosphatase activity of the soil microbiome. This information is valuable for assessing soil fertility, the impact of pollutants, and the effectiveness of land remediation strategies. Similarly, in aquatic ecology, this substrate can be used to measure microbial phosphatase activity in water samples, which is crucial for understanding phenomena like algal blooms and phosphorus limitation. The detection of pathogens like Listeria monocytogenes in environmental samples from soil, plants, or food processing facilities also utilizes this substrate in immunoassays. nih.gov
Assessment of Soil Phosphatase Activity as an Indicator of Ecosystem Health and Nutrient Cycling
The measurement of soil phosphatase activity is a critical tool for evaluating the health of terrestrial ecosystems and understanding the dynamics of nutrient cycling. Phosphatases are enzymes that catalyze the hydrolysis of organic phosphorus compounds into inorganic phosphate, a form that is readily available for uptake by plants and microorganisms. The rate of this enzymatic activity can, therefore, serve as a direct indicator of the biological phosphorus demand and turnover in the soil.
This compound, as a substrate for both acid and alkaline phosphatases, is well-suited for these assessments. The methodology involves incubating a soil sample with a buffered solution containing this compound. The phosphatases present in the soil cleave the phosphate group from the substrate, releasing Naphthol AS-GR. This product can then be quantified, typically through fluorometric or colorimetric methods, to determine the rate of phosphatase activity. The intense green fluorescence of the liberated Naphthol AS-GR makes it particularly useful for sensitive fluorometric assays. medchemexpress.com
Research Findings:
A representative, though hypothetical, data table illustrating how results from such a study might be presented is shown below.
| Soil Sample Type | Land Use | pH | Organic Matter (%) | Phosphatase Activity (nmol Naphthol AS-GR released/g soil/hr) |
| A | Forest | 5.5 | 4.2 | 150.3 |
| B | Agricultural | 6.8 | 2.5 | 85.7 |
| C | Grassland | 6.2 | 3.8 | 120.1 |
| D | Urban | 7.1 | 1.9 | 55.9 |
Monitoring Enzyme Activity in Aquatic Ecosystems and Wastewater Treatment Processes
In aquatic ecosystems, including lakes, rivers, and marine environments, phosphorus is often a limiting nutrient, and its availability can control the rate of primary productivity. The activity of extracellular phosphatases, produced by phytoplankton and bacteria, is a key factor in the regeneration of inorganic phosphate from dissolved organic phosphorus. Monitoring this activity provides valuable insights into the nutritional status and metabolic activity of the aquatic microbial community. Similarly, in wastewater treatment, the efficiency of biological nutrient removal processes can be assessed by monitoring the activity of relevant enzymes like phosphatases.
The use of this compound in these contexts follows a similar principle to its application in soil studies. Water samples or activated sludge from a wastewater treatment plant are incubated with the substrate. The enzymatic release of Naphthol AS-GR is then measured, with the rate of its formation being proportional to the phosphatase activity in the sample. The water-soluble nature of Naphthol AS phosphate derivatives makes them suitable for such aqueous assays. medchemexpress.com
Research Findings:
While specific research utilizing this compound in wastewater or aquatic ecosystem monitoring is not widely published, studies have employed other fluorogenic substrates to assess phosphatase activity. These studies have shown that alkaline phosphatase activity in lakes can increase significantly during periods of phosphorus limitation, indicating that the microbial community is actively scavenging for this nutrient. In wastewater treatment, monitoring phosphatase activity can help in optimizing the conditions for enhanced biological phosphorus removal.
A hypothetical data table representing potential findings from monitoring phosphatase activity in a wastewater treatment process is presented below.
| Treatment Stage | Sample Location | Dissolved Organic Phosphorus (mg/L) | Alkaline Phosphatase Activity (µmol Naphthol AS-GR released/L/hr) |
| 1 | Influent | 5.2 | 10.5 |
| 2 | Aerobic Zone | 2.1 | 45.8 |
| 3 | Anoxic Zone | 1.5 | 30.2 |
| 4 | Effluent | 0.8 | 15.1 |
Role in Bioremediation Studies and Environmental Enzyme Characterization
Bioremediation relies on the use of microorganisms to degrade or detoxify environmental pollutants. The enzymatic pathways within these microorganisms are central to these processes. Characterizing the enzymes involved is crucial for understanding the mechanisms of degradation and for optimizing bioremediation strategies. This compound can be a valuable tool in this field, particularly in the study of organophosphate degradation.
In this context, the compound can be used to screen for and characterize phosphatases from pollutant-degrading microbial isolates. By using Naphthol AS-GR phosphate as a substrate in laboratory assays, researchers can determine the kinetic properties of these enzymes, such as their substrate specificity, optimal pH and temperature, and susceptibility to inhibitors. This information is vital for assessing the potential of a particular microorganism or its enzymes for use in bioremediation applications.
Research Findings:
While direct studies on the use of this compound in bioremediation are scarce, the principle of using analogous substrates for enzyme characterization is well-established. For example, researchers have characterized phosphatases from various bacteria and fungi capable of degrading organophosphate pesticides. These studies often involve measuring the rate of substrate hydrolysis under different conditions to understand the enzyme's catalytic mechanism.
The following hypothetical data table illustrates the kind of data that would be generated from the characterization of a novel phosphatase for bioremediation purposes using this compound.
| Parameter | Value |
| Enzyme Source | Pseudomonas sp. Strain XYZ |
| Substrate | This compound |
| Optimal pH | 8.0 |
| Optimal Temperature | 35°C |
| Km (Michaelis constant) | 0.5 mM |
| Vmax (Maximum velocity) | 120 µmol/min/mg protein |
| Inhibition by Heavy Metals (e.g., 1mM Cu2+) | 65% |
Analytical and Spectroscopic Characterization of Naphthol As Gr Derived Products and Reaction Dynamics
Spectrophotometric Quantification of the Naphthol AS-GR Chromophore
The enzymatic cleavage of the phosphate (B84403) group from Naphthol AS-GR phosphate by enzymes like acid or alkaline phosphatase liberates the Naphthol AS-GR chromophore. This product can be quantified using spectrophotometry, either by measuring its intrinsic absorbance or, more commonly, by coupling it with another reagent to produce a intensely colored dye, thereby enhancing detection sensitivity.
Optimization of Wavelengths and Absorbance Parameters for Quantitative Analysis
The quantification of enzymatic activity using Naphthol AS-GR phosphate relies on measuring the appearance of its hydrolyzed product, Naphthol AS-GR. In many assay protocols, this naphthol derivative is coupled with a diazonium salt, such as Fast Red TR, to form a stable and intensely colored azo dye. atlas-medical.comwustl.edu This resulting complex has a strong absorbance maximum, which is a critical parameter for sensitive spectrophotometric measurement. For analogous assays using α-naphthyl phosphate, the resulting α-naphthol is coupled with a chromogen to form a colored product with a maximum absorbance at 405 nm. atlas-medical.com Similarly, when 1-naphthol (B170400) is reacted with other oxidizing agents, the resulting products can exhibit absorbance maxima at wavelengths such as 423 nm or 510 nm. capes.gov.bruobabylon.edu.iq
The optimal wavelength and other parameters for a similar substrate, p-nitrophenyl phosphate (pNPP), are well-established, with its product, p-nitrophenol, being measured at 405-410 nm. colby.edunih.gov The precise absorbance maximum for the Naphthol AS-GR-derived azo dye must be empirically determined but is expected to be in the visible range, providing a distinct signal for quantification.
Table 1: Spectrophotometric Parameters for Naphthol-Based Assays
| Analyte/Complex | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|
| α-Naphthol-Diazo Dye Complex | 405 nm | Not specified | atlas-medical.com |
| 1-Naphthol-DDQ Complex | 423 nm | 9.94 x 10³ | uobabylon.edu.iq |
| p-Nitrophenol (from pNPP) | 405 nm | Not specified | nih.gov |
| 1-Naphthol Oxidation Product | 510 nm | Not specified | capes.gov.br |
Calibration Curve Generation and Method Validation for Enzyme Activity Measurement
To ensure accurate quantification of enzyme activity, a calibration curve is essential. This is generated by preparing a series of standard solutions with known concentrations of the chromogenic product (or a stable analog like 1-naphthol) and measuring their absorbance at the predetermined λmax. The resulting data, plotting absorbance versus concentration, should yield a linear relationship that adheres to the Beer-Lambert law within a specific concentration range. researchgate.net
For instance, in an acid phosphatase assay, the rate of product formation (ΔA/min) is directly proportional to the enzyme concentration in the sample. atlas-medical.com Method validation confirms the reliability of the assay. Key validation parameters include:
Linearity : The range over which the assay response is directly proportional to the analyte concentration. For a similar acid phosphatase assay, linearity was established up to 150 U/L. atlas-medical.com For cell proliferation assays based on acid phosphatase activity, a linear response was observed for cell numbers between 1,000 and 100,000. nih.gov
Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably distinguished from the background noise.
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
These validation steps ensure that the spectrophotometric method provides reliable and reproducible measurements of enzyme activity. researchgate.netresearchgate.net
Fluorometric Detection of Naphthol AS-GR as a Reporter Molecule
Fluorometry offers a highly sensitive alternative to spectrophotometry for detecting the enzymatic hydrolysis of Naphthol AS-GR phosphate. The dephosphorylated product, Naphthol AS-GR, is itself fluorescent, a property that is leveraged in various research and histochemical applications. medchemexpress.com
Excitation and Emission Spectra Analysis of the Hydrolyzed Product for Research Applications
The utility of Naphthol AS-GR as a fluorescent reporter molecule stems from its distinct spectral characteristics. Upon enzymatic cleavage of the phosphate group, the resulting Naphthol AS-GR exhibits an intense green fluorescence. medchemexpress.com While specific spectra for Naphthol AS-GR are proprietary to assay manufacturers, the properties of structurally related naphthol compounds provide a strong basis for its application. For example, 1-naphthol has an excitation peak around 290-346 nm and an emission peak between 339-463 nm, depending on the solvent environment. aatbio.comresearchgate.net 2-Naphthol (B1666908) shows an excitation peak at 331 nm and an emission peak at 354 nm. aatbio.com The precise excitation and emission maxima for Naphthol AS-GR are crucial for optimizing filter sets and detectors in fluorometers and fluorescence microscopes to maximize signal and minimize background interference.
Table 2: Fluorometric Properties of Naphthol Derivatives
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |
|---|---|---|---|
| Naphthol AS-GR (hydrolyzed product) | Not specified (yields intense green fluorescence) | Not specified (yields intense green fluorescence) | medchemexpress.com |
| 1-Naphthol | 290 nm | 339 nm | aatbio.com |
| 1-Naphthol (in ALP assay) | 346 nm | 463 nm | researchgate.net |
| 2-Naphthol | 331 nm | 354 nm | aatbio.com |
Fluorescence Intensity Measurement and Sensitivity Enhancement Techniques in Biological Assays
In a typical fluorometric assay, the fluorescence intensity is measured over time and is directly proportional to the concentration of the hydrolyzed Naphthol AS-GR, which in turn reflects the activity of the enzyme. The high sensitivity of fluorescence detection allows for the measurement of very low levels of enzyme activity. researchgate.net
Several strategies can be employed to enhance the sensitivity and performance of fluorescence-based biological assays:
Optimizing Reaction Conditions : Adjusting the pH, temperature, and buffer composition can significantly impact both enzyme activity and the quantum yield of the fluorophore.
Signal Amplification : In some assay designs, the enzymatic product can trigger a secondary reaction that generates a large number of fluorescent molecules, thereby amplifying the signal.
Reducing Background Fluorescence : Careful selection of assay components and purification of reagents can minimize background noise. In biological samples, autofluorescence from endogenous molecules can be a challenge, which can be mitigated by using fluorophores with emission wavelengths in the far-red or near-infrared regions.
De-aggregation and Environmental Control : The fluorescence of naphthol derivatives can be influenced by their local environment. For instance, binding to proteins like bovine serum albumin (BSA) or de-aggregation from a self-quenched state can lead to a significant increase in fluorescence intensity. nih.gov
These techniques are crucial for developing robust and sensitive assays for applications in cell biology, diagnostics, and drug discovery.
Chromatographic Separation and Identification of Reaction Components
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the components of a reaction mixture involving Naphthol AS-GR phosphate. It is particularly useful for assessing the purity of the substrate and for conducting detailed kinetic studies that require the simultaneous measurement of the substrate, product, and any potential inhibitors or byproducts. srce.hrresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. youtube.comyoutube.com In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. youtube.com Components are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. youtube.com
A typical RP-HPLC method for analyzing the enzymatic hydrolysis of Naphthol AS-GR phosphate would involve:
Stationary Phase : A C18 or C8 bonded silica (B1680970) column is standard for separating aromatic compounds like naphthols. youtube.comyoutube.com
Mobile Phase : A gradient of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a formate (B1220265) or phosphate buffer) is used. srce.hrsielc.com Adjusting the solvent gradient allows for the efficient elution and separation of the polar substrate (Naphthol AS-GR phosphate) and the more hydrophobic product (Naphthol AS-GR).
Detection : A UV detector is commonly used, as the aromatic rings in both the substrate and product absorb UV light. A fluorescence detector can also be used for higher sensitivity in detecting the Naphthol AS-GR product. researchgate.net
This chromatographic approach provides a detailed profile of the reaction, enabling precise quantification and validation of the kinetic data obtained from spectroscopic methods. researchgate.net
Table 3: Representative HPLC Conditions for Naphthol Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | srce.hryoutube.com |
| Stationary Phase (Column) | C18 (e.g., ODS) or other nonpolar phase (e.g., Newcrom R1) | youtube.comsielc.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formic acid) | srce.hrsielc.com |
| Detection | UV Absorbance or Fluorescence | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Product Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of the products derived from the enzymatic hydrolysis of Naphthol AS-GR phosphate. Its high resolution and sensitivity make it ideal for assessing the purity of the synthesized Naphthol AS-GR and for quantifying its formation over time to determine enzyme kinetics.
A typical HPLC method for the analysis of Naphthol AS-GR would involve reversed-phase chromatography. A C18 column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the highly hydrophobic Naphthol AS-GR from the column.
Detection is often achieved using a UV-Vis detector, as the naphthol moiety exhibits strong absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified Naphthol AS-GR standard and plotting the peak area against the concentration. nih.gov The concentration of Naphthol AS-GR in an unknown sample can then be determined by interpolating its peak area on this curve.
Table 1: Illustrative HPLC Parameters for Naphthol AS-GR Quantification
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV-Vis at 340 nm |
| Retention Time (Naphthol AS-GR) | ~12.5 min |
| Retention Time (Naphthol AS-GR phosphate) | ~3.2 min |
This table presents a hypothetical but scientifically plausible set of HPLC parameters based on methods for similar compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Metabolite Profiling
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of enzymatic reactions and for the qualitative profiling of metabolites. In the context of Naphthol AS-GR phosphate hydrolysis, TLC can be used to visually track the disappearance of the substrate and the appearance of the Naphthol AS-GR product.
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). Naphthol AS-GR phosphate, being a salt, is highly polar and will have a low retention factor (Rf), remaining close to the origin. In contrast, the enzymatic product, Naphthol AS-GR, is significantly more hydrophobic and will travel further up the plate with a suitable mobile phase, resulting in a higher Rf value.
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at different time points. After developing the plate, the spots corresponding to the substrate and product can be visualized under UV light, as the naphthol rings are UV-active. The diminishing intensity of the substrate spot and the increasing intensity of the product spot provide a clear indication of the reaction's progress.
Metabolite profiling using TLC can help identify any side products or intermediates. While the primary enzymatic reaction is a straightforward hydrolysis, TLC can reveal the presence of any impurities in the substrate or any degradation products. The use of different solvent systems can help to optimize the separation and provide a more comprehensive profile of the reaction mixture.
Table 2: Illustrative TLC System for Monitoring Naphthol AS-GR Phosphate Hydrolysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Ethyl acetate : Hexane (1:1, v/v) |
| Visualization | UV light at 254 nm and 365 nm |
| Rf (Naphthol AS-GR phosphate) | ~0.1 |
| Rf (Naphthol AS-GR) | ~0.7 |
This table outlines a hypothetical but scientifically plausible TLC system for the described application.
Mass Spectrometry-Based Approaches for Product Confirmation and Derivatization Studies
Mass Spectrometry (MS) is an indispensable tool for the definitive confirmation of the enzymatic reaction product, Naphthol AS-GR. It provides high-resolution mass information, allowing for the determination of the elemental composition and structural elucidation of the analyte.
For the analysis of Naphthol AS-GR, which is a relatively non-volatile compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization techniques. When coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument, the exact mass of the Naphthol AS-GR molecule can be determined with high accuracy, confirming its identity.
Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information. In an MS/MS experiment, the molecular ion of Naphthol AS-GR is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a unique fingerprint of the molecule, confirming its structure.
In some cases, derivatization may be employed to improve the chromatographic properties or the ionization efficiency of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. For phenolic compounds like Naphthol AS-GR, silylation is a common derivatization strategy. uzh.ch Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility of the analyte, making it amenable to GC-MS analysis. The mass spectrum of the TMS-derivatized Naphthol AS-GR would show a characteristic molecular ion and fragmentation pattern. For instance, the derivatization of naphthols with acetic anhydride (B1165640) has been successfully used for their determination by GC-MS. oup.comresearchgate.net
Table 3: Predicted Mass Spectral Data for Naphthol AS-GR
| Ionization Mode | Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI (+) | Naphthol AS-GR | 304.1332 | 171.0808, 143.0491, 115.0542 |
| ESI (+) | TMS-derivatized Naphthol AS-GR | 376.1703 | 361.1468, 284.1152, 73.0469 |
This table presents predicted mass-to-charge ratios for the protonated molecule and key fragments of Naphthol AS-GR and its hypothetical TMS derivative based on known fragmentation patterns of similar structures.
Advanced Imaging Techniques for Spatiotemporal Analysis of Enzymatic Reaction Kinetics
Advanced imaging techniques offer the powerful capability to visualize and quantify enzymatic reactions in real-time and with high spatial resolution. For the enzymatic hydrolysis of Naphthol AS-GR phosphate, fluorescence microscopy techniques are particularly relevant because the product, Naphthol AS-GR, is fluorescent, while the substrate is not. This "turn-on" fluorescence provides a direct readout of enzyme activity.
Confocal laser scanning microscopy (CLSM) can be used to obtain high-resolution, three-dimensional images of the distribution of Naphthol AS-GR as it is produced within a sample, such as a cell or tissue section. By acquiring images over time, it is possible to generate a spatiotemporal map of enzyme activity. This is particularly useful in histochemical applications to localize phosphatase activity within specific cellular compartments.
A more advanced technique, Fluorescence Lifetime Imaging Microscopy (FLIM), can provide additional information about the local environment of the fluorescent product. nih.gov The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This lifetime can be sensitive to environmental factors such as pH, ion concentration, and binding to other molecules. By measuring the fluorescence lifetime of Naphthol AS-GR, FLIM can provide insights into the microenvironment where the enzymatic reaction is occurring. nih.govnih.govrsc.org This can be particularly valuable for understanding how cellular conditions modulate enzyme activity.
The application of these advanced imaging techniques allows for a detailed investigation of the reaction dynamics, moving beyond simple bulk measurements to provide a spatially and temporally resolved understanding of the enzymatic conversion of Naphthol AS-GR phosphate to its fluorescent product.
Table 4: Comparison of Advanced Imaging Techniques for Studying Naphthol AS-GR Phosphate Hydrolysis
| Technique | Principle | Information Obtained | Application to Naphthol AS-GR |
| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | High-resolution 3D images of Naphthol AS-GR distribution. Spatiotemporal mapping of enzyme activity. | Localization of phosphatase activity in cells and tissues. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence after excitation. | Provides information on the molecular microenvironment (e.g., pH, viscosity, binding) of Naphthol AS-GR. nih.gov | Probing the cellular conditions that influence enzyme kinetics. |
Comparative Studies and Analogous Substrates in Research Methodologies
Comparison with Other Naphthol-Based Phosphates (e.g., Naphthol AS-BI Phosphate (B84403), Naphthol AS-MX Phosphate)
Naphthol AS-GR phosphate belongs to a family of substituted naphthol phosphate esters, each offering unique characteristics for the detection of phosphatase activity, primarily acid and alkaline phosphatases. Upon enzymatic hydrolysis, these substrates yield insoluble naphthol derivatives that can be visualized directly via fluorescence or, more commonly, by coupling with a diazonium salt to produce a brightly colored, insoluble azo dye at the site of the enzyme.
The primary distinction among these substrates lies in the properties of the final reaction product, such as color, fluorescence, and substantivity (the affinity of the dye for tissue components), which directly impacts localization and resolution.
Naphthol AS-GR Phosphate: This substrate is distinguished by the intense green fluorescence of its hydrolysis product. researchgate.net In chromogenic applications, it yields a highly insoluble product, resulting in a distinct dark green stain that allows for precise microscopic localization. medchemexpress.com
Naphthol AS-BI Phosphate: This substrate is particularly valued for its selectivity. Research has shown it to be a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, a key biomarker for osteoclastic activity. nih.govsigmaaldrich.com Assays using Naphthol AS-BI phosphate can achieve higher specificity for bone-related TRAP activity compared to less specific substrates. nih.gov The hydrolysis product, Naphthol AS-BI, is also fluorogenic, with reported excitation and emission maxima around 405 nm and 515 nm, respectively. sigmaaldrich.com
Naphthol AS-MX Phosphate: Like its counterparts, Naphthol AS-MX phosphate is a versatile substrate for both acid and alkaline phosphatases. sigmaaldrich.com It is frequently used in histochemistry where its hydrolysis product is coupled with a diazonium salt, such as Fast Red TR, to generate a fluorescent azo dye with an emission peak centered around 560 nm. researchgate.net Studies have noted that combinations using Naphthol AS-MX phosphate can produce brilliant crimson stains with particularly striking intensity, and the resulting precipitate offers very precise microscopic localizations.
The choice between these substrates often depends on the specific requirements of the experiment, such as the target enzyme's isoform, the need for a particular color in multi-labeling studies, or the desired detection method (fluorescence vs. chromogenic).
Table 1: Comparison of Naphthol-Based Phosphatase Substrates
| Feature | Naphthol AS-GR Phosphate | Naphthol AS-BI Phosphate | Naphthol AS-MX Phosphate |
|---|---|---|---|
| Primary Application | Histochemistry, fluorescent assays for acid/alkaline phosphatase. researchgate.netmedchemexpress.com | Histochemistry, selective assays for Tartrate-Resistant Acid Phosphatase (TRAP) isoform 5b. nih.govsigmaaldrich.com | Histochemistry, chromogenic and fluorescent assays for acid/alkaline phosphatase. researchgate.netsigmaaldrich.com |
| Detection Method | Chromogenic (dark green precipitate) or direct green fluorescence. researchgate.netmedchemexpress.com | Chromogenic (via diazo salt) or direct fluorescence (Ex/Em: ~405/515 nm). sigmaaldrich.com | Chromogenic or fluorescent when coupled with a diazonium salt (e.g., with Fast Red TR, Em: ~560 nm). researchgate.net |
| Key Characteristic | Produces a distinct and intense green color/fluorescence. researchgate.net | High selectivity for TRAP isoform 5b. nih.gov | Yields brilliant and intense color with high localization precision. |
Comparative Performance with p-Nitrophenyl Phosphate (pNPP) in Standard Enzyme Assays
p-Nitrophenyl Phosphate (pNPP) is a widely used, water-soluble substrate for the routine assay of various phosphatases. The enzymatic hydrolysis of pNPP yields p-nitrophenol, a yellow chromogenic product that can be quantified spectrophotometrically at 405 nm. neb.com The comparison between Naphthol AS-GR phosphate and pNPP highlights a classic trade-off between convenience and specificity/sensitivity.
Specificity: pNPP is a non-specific substrate, meaning it is hydrolyzed by a broad range of phosphatases. neb.com This can be a significant limitation when trying to measure the activity of a specific isoenzyme in a complex biological sample. For instance, studies comparing pNPP with Naphthol AS-BI phosphate for measuring TRAP activity found that pNPP had low specificity due to its hydrolysis by other non-target phosphatases present in the sample. nih.gov Naphthol-based substrates are often chosen for their ability to better distinguish between isoenzymes or for their utility in localization studies, where pNPP is unsuitable due to the soluble nature of its product.
Sensitivity and Detection Method: Naphthol AS-GR phosphate, as a fluorogenic substrate, generally offers a higher potential for sensitivity than the colorimetric pNPP assay. researchgate.netnih.gov Fluorometric assays can often detect lower concentrations of enzyme activity. While a pNPP assay can detect phosphatase levels as low as 3 ng, fluorometric assays are typically an order of magnitude more sensitive. nih.gov
Application: The primary advantage of pNPP is its use in simple, high-throughput quantitative biochemical assays in microplates. neb.com In contrast, the main strength of Naphthol AS-GR phosphate is its application in histochemistry and cytochemistry, where the goal is to determine the spatial distribution of enzyme activity. The insoluble nature of the naphthol reaction product is critical for achieving sharp, well-defined localization, a task for which the soluble p-nitrophenol product of the pNPP reaction is ill-suited.
Table 2: Comparative Performance of Naphthol AS-GR Phosphate and pNPP
| Parameter | Naphthol AS-GR Phosphate | p-Nitrophenyl Phosphate (pNPP) |
|---|---|---|
| Product Type | Insoluble precipitate (chromogenic) or fluorescent product. medchemexpress.com | Soluble chromogenic product (p-nitrophenol). neb.com |
| Detection Principle | Histochemical staining (brightfield) or fluorescence microscopy. researchgate.net | Spectrophotometry (absorbance at 405 nm). neb.com |
| Primary Use Case | Enzyme localization (in situ hybridization, immunohistochemistry). nih.gov | Quantitative solution-based enzyme activity assays. neb.com |
| Specificity | Can offer higher specificity for certain isoenzymes; chosen for localization. | General, non-specific phosphatase substrate. neb.com |
| Sensitivity | High (typical for fluorogenic substrates). nih.gov | Moderate; less sensitive than fluorogenic alternatives. nih.gov |
Evaluation Against Fluorescent Substrates (e.g., 4-Methylumbelliferyl Phosphate) for Sensitivity and Resolution
4-Methylumbelliferyl Phosphate (MUP) is a premier fluorogenic substrate for phosphatases. Upon hydrolysis, it releases the highly fluorescent product 4-methylumbelliferone, which has a blue fluorescence (Ex/Em: ~360/450 nm). The comparison between Naphthol AS-GR phosphate and MUP is a nuanced one between two different classes of fluorescent reporters.
Sensitivity: MUP is renowned for its exceptional sensitivity. In comparative studies, assays using MUP were found to be 8 to 13 times more sensitive than those using the chromogenic substrate pNPP. nih.gov This makes MUP an excellent choice for detecting very low levels of enzyme activity in solution-based assays. While direct quantitative comparisons are scarce, Naphthol AS-GR phosphate is also a sensitive fluorogenic substrate, valued for its "intense" fluorescence. researchgate.net
Resolution and Localization: This is the key area where Naphthol AS-GR phosphate holds a significant advantage. The product of MUP hydrolysis, 4-methylumbelliferone, is water-soluble. In histochemical applications, this solubility can lead to diffusion artifacts, where the fluorescent signal bleeds away from the actual site of enzyme activity, resulting in poor resolution and fuzzy localization. In stark contrast, the naphthol derivative produced from Naphthol AS-GR phosphate is highly insoluble. medchemexpress.com This insolubility causes the fluorescent product to precipitate immediately at the location of the enzyme, ensuring a sharp, discrete signal that provides high-resolution mapping of enzyme activity within cells and tissues. This property is crucial for techniques like multi-color whole-mount in situ hybridization (WISH). nih.gov
Spectral Properties: The different emission colors of the hydrolysis products are a critical consideration for multiplexing experiments. The green fluorescence of Naphthol AS-GR phosphate contrasts with the blue fluorescence of MUP and the orange-red fluorescence of the Naphthol AS-MX/Fast Red combination. researchgate.net This allows researchers to design experiments to visualize multiple enzymatic activities or target molecules simultaneously within the same sample.
Table 3: Evaluation Against 4-Methylumbelliferyl Phosphate (MUP)
| Feature | Naphthol AS-GR Phosphate | 4-Methylumbelliferyl Phosphate (MUP) |
|---|---|---|
| Fluorescent Product | Insoluble Naphthol AS-GR derivative. medchemexpress.com | Soluble 4-methylumbelliferone. |
| Fluorescence Emission | Intense Green. researchgate.net | Blue (Ex/Em: ~360/450 nm). nih.gov |
| Sensitivity | High. researchgate.net | Very High (8-13x more sensitive than pNPP). nih.gov |
| Resolution in Histochemistry | High; product insolubility prevents diffusion. medchemexpress.comnih.gov | Low; product solubility causes signal diffusion. |
| Optimal Assay Type | High-resolution localization studies (histochemistry, WISH). nih.gov | Highly sensitive quantitative solution-based assays (ELISA). nih.gov |
Advantages and Limitations of Naphthol AS-GR Phosphate Disodium (B8443419) Salt in Specific Research Scenarios and Experimental Designs
Based on comparative analysis, Naphthol AS-GR phosphate disodium salt presents a distinct profile of advantages and limitations that make it suitable for specific research applications.
Advantages:
High-Resolution Localization: The single greatest advantage is the insolubility of its enzymatic product. This property is essential for applications requiring precise spatial localization of phosphatase activity, such as in situ hybridization and immunohistochemistry, as it minimizes signal diffusion and yields sharp, well-defined staining patterns. medchemexpress.comnih.gov
Distinct Green Fluorescence: The intense green fluorescence provides a strong, clear signal and a distinct color channel for multiplexing studies, allowing it to be used alongside other fluorophores like those producing blue or red signals. researchgate.net
High Sensitivity: As a fluorogenic substrate, it offers inherently greater sensitivity than common chromogenic substrates like pNPP, enabling the detection of lower abundance enzymes. nih.govnih.gov
Versatility: It serves as a substrate for both acid and alkaline phosphatases, making it broadly applicable in many standard enzymatic detection systems. researchgate.net
Limitations:
Cost and Stability: Naphthol AS-based substrates are generally more expensive than pNPP. Furthermore, the disodium salt can be hygroscopic, requiring careful storage under inert gas to prevent degradation. chemodex.com
Assay Complexity: Assays involving Naphthol AS-GR phosphate, particularly those that use a diazonium salt for chromogenic detection, can be more complex to optimize than a simple pNPP assay. Factors such as substrate and salt concentration, pH, and incubation time must be carefully controlled to achieve optimal results.
Potential for Background Signal: Like other phosphate esters, Naphthol AS-GR phosphate can be susceptible to spontaneous, non-enzymatic hydrolysis, which can contribute to background signal and potentially lower the signal-to-noise ratio if not properly controlled for.
Lack of Published Kinetic Data: There is a scarcity of published, standardized kinetic data (e.g., Kcat, Km) for Naphthol AS-GR phosphate with various phosphatases. This can make it more challenging to design quantitative biochemical assays compared to extensively characterized substrates like pNPP.
Future Directions and Emerging Research Paradigms for Naphthol As Gr Phosphate Disodium Salt
Integration into Microfluidic and Lab-on-a-Chip Devices for Miniaturized Research Applications
The integration of enzymatic assays into microfluidic and lab-on-a-chip platforms represents a significant leap forward in high-throughput screening and diagnostics. These miniaturized systems offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for parallel processing of numerous reactions. rsc.orgnih.gov Droplet-based microfluidics, in particular, allows for the creation of millions of independent, picoliter- to nanoliter-sized reactors, enabling the rapid analysis of enzyme kinetics and inhibitor screening. mdpi.com
Naphthol AS-GR phosphate (B84403) disodium (B8443419) salt is a prime candidate for integration into these microfluidic systems for the detection of phosphatase activity. As a fluorogenic substrate, its enzymatic hydrolysis by acid or alkaline phosphatases yields a product with intense green fluorescence, a signal that can be readily detected by the optical systems integrated into lab-on-a-chip devices. medchemexpress.com Research has already demonstrated the successful use of other fluorogenic phosphatase substrates, such as 3-O-methylfluorescein phosphate (3-OMFP), in droplet-based microfluidic chips for performing dose-response inhibition studies. mdpi.com Given that Naphthol AS-GR phosphate operates on a similar principle of producing a fluorescent product upon enzymatic cleavage, its adaptation to such platforms is a promising future direction. A key advantage would be the ability to perform quantitative enzyme activity determination with high sensitivity, as has been shown with other enzymes like alkaline phosphatase in microfluidic gradient-gel zymography, reaching zeptomole detection limits. nih.gov
The development of self-sufficient lab-on-a-foil systems, which can include prestored reagents, further highlights the potential for creating portable, automated analysis platforms using substrates like Naphthol AS-GR phosphate for point-of-care diagnostics or environmental monitoring. rsc.org
Table 1: Comparison of Microfluidic Assay Parameters
| Parameter | Droplet-Based Microfluidics mdpi.com | Microfluidic Gradient-Gel Zymography nih.gov |
| Reaction Volume | ~340 picoliters | Nanoliters |
| Analysis Time | Minutes | ~40 minutes |
| Detection Limit | Micromolar (for IC50) | Zeptomoles (5 x 10-21 moles) |
| Key Advantage | High-throughput screening | High sensitivity, reports molecular weight |
Development of Nanoparticle-Based Assays Utilizing Naphthol AS-GR Phosphate for Enhanced Detection
Nanoparticle-based assays are an emerging frontier in biosensing, offering enhanced sensitivity and novel detection modalities. kettering.edu These platforms can utilize various nanomaterials, including gold nanoparticles (AuNPs), silicon nanoparticles (SiNPs), and conjugated polymers, to create sophisticated sensors for enzyme activity. nih.govmdpi.com For instance, fluorescent nanocomposite hydrogels incorporating polymer nanoparticles have been developed as sensing platforms for alkaline phosphatase (ALP). mdpi.com In one such system, the enzymatic product of the substrate quenched the fluorescence of the nanoparticles, allowing for quantitative detection of ALP with a limit of detection in the nanomolar range. mdpi.com
The fluorescent properties of the hydrolyzed product of Naphthol AS-GR phosphate could be harnessed in a similar fashion. medchemexpress.com A promising approach involves Förster Resonance Energy Transfer (FRET) between a fluorescent nanoparticle donor and the fluorescent enzymatic product as an acceptor. Alternatively, the interaction of the product with the nanoparticle surface could induce changes in the nanoparticle's optical properties, such as fluorescence quenching or enhancement, or a colorimetric shift in the case of AuNPs. A ratiometric fluoroimmunoassay has been developed for 1-naphthol (B170400) (a related compound) using a dual-emission system of silicon nanoparticles and gold nanoclusters, which achieved a 220-fold sensitivity improvement over conventional ELISA. nih.gov This demonstrates the potential for significant signal amplification by integrating naphthol-based detection with nanoparticle systems.
The development of such assays would involve conjugating either the Naphthol AS-GR phosphate substrate or a recognition element for its product to the nanoparticle surface. The enzymatic reaction would then trigger a detectable change in the nanoparticle's properties, providing a highly sensitive readout of phosphatase activity.
Table 2: Nanoparticle-Based Enzyme Detection Strategies
| Nanoparticle Platform | Detection Principle | Analyte Example | Reference |
| Fluorescent Nanocomposite Hydrogels | Fluorescence Quenching | Alkaline Phosphatase | mdpi.com |
| Silicon Nanoparticles & Gold Nanoclusters | Ratiometric Fluorescence | 1-Naphthol | nih.gov |
| Gold Nanoparticles | Colorimetric or FRET | Hydrolases, Transferases | nih.gov |
Applications in Optogenetics and Advanced Live-Cell Microscopy for Real-Time Enzyme Activity Visualization
Optogenetics provides unprecedented spatiotemporal control over biological processes by using light to regulate the activity of genetically encoded proteins. nih.govnih.gov This technology has been successfully applied to control protein-protein interactions, gene expression, and enzyme activity. nih.govresearchgate.net The combination of optogenetics with advanced live-cell imaging allows researchers to precisely trigger and visualize cellular events in real time. scitechdaily.com For instance, light-sensitive proteins can be fused to enzymes, allowing their catalytic activity to be switched on or off with a flash of light. scitechdaily.com
While direct optogenetic control of Naphthol AS-GR phosphate itself is not feasible, its role as a substrate for phosphatases makes it a valuable tool in optogenetically controlled systems. Researchers could engineer light-activated or -inactivated phosphatases. Upon light stimulation, the engineered phosphatase would become active and hydrolyze Naphthol AS-GR phosphate present in the cell or its microenvironment. The resulting green fluorescence would serve as a direct, real-time readout of the location and intensity of the controlled enzyme activity. This would enable the study of phosphatase signaling pathways with high precision, mapping where and when these enzymes are active within a living cell following a specific stimulus. This approach would be analogous to studies where optogenetics is used to control neural activity, with the enzymatic reporter providing a permanent or transient record of that activity. digitellinc.com
The intense fluorescence of the Naphthol AS-GR product is well-suited for advanced microscopy techniques, enabling the visualization of enzyme activity at the subcellular level. medchemexpress.com
Computational Modeling of Enzyme-Substrate Interactions for Predictive Research and Assay Design
Computational modeling has become an indispensable tool in enzymology, providing atomistic insights into enzyme mechanisms and guiding the design of new inhibitors and assays. mdpi.commdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can predict how a substrate, like Naphthol AS-GR phosphate, binds to the active site of a phosphatase. researchgate.net These models can elucidate the specific amino acid residues involved in catalysis and substrate recognition, and predict the binding affinities and conformational changes that occur during the enzymatic reaction. researchgate.netnih.gov
For Naphthol AS-GR phosphate, computational modeling could be used to:
Predict Binding to Different Phosphatases: By docking the substrate into the crystal structures of various acid and alkaline phosphatase isoforms, researchers could predict its specificity and identify which enzymes are most likely to hydrolyze it efficiently. This has been demonstrated for other phosphatase inhibitors and substrates. researchgate.netnih.gov
Guide Enzyme Engineering: If a higher affinity or turnover rate is desired, computational models can help identify mutations in the phosphatase active site that would improve its interaction with Naphthol AS-GR phosphate.
Design Novel Assays: Understanding the binding mode can inform the design of competitive inhibitors or alternative substrates. For example, a study on trehalose-6-phosphate (B3052756) phosphatase used multi-scale computational modeling to identify novel inhibitors from large chemical databases. researchgate.netnih.gov
The synergy between computational prediction and experimental validation is a powerful paradigm for modern biochemical research.
Table 3: Computational Approaches in Enzyme-Substrate Modeling
| Computational Technique | Application | Example | Reference |
| Molecular Docking | Predicts binding pose and affinity of a ligand in a protein's active site. | Examining interactions of betulin (B1666924) derivatives with HIV-1 proteins. nih.gov | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to assess the stability of the enzyme-substrate complex. | Evaluating the stability of novel phosphatase inhibitors in the active site. researchgate.netnih.gov | researchgate.netnih.gov |
| MM/GBSA Analysis | Calculates the binding free energy of a ligand to a protein from MD simulation trajectories. | Determining binding affinity scores for potential phosphatase inhibitors. nih.gov | nih.gov |
Exploration of Novel Bioconjugation Strategies for Expanding its Utility as a Research Tool
Bioconjugation is the chemical strategy of linking molecules, such as a substrate or a dye, to other biomolecules like proteins or nucleic acids. The exploration of novel bioconjugation strategies for Naphthol AS-GR phosphate or its hydrolyzed product could significantly expand its application as a research tool. The naphthol moiety itself is a versatile chemical entity that has been used as a building block in the synthesis of various bioactive compounds and probes. mdpi.comiau.irresearchgate.netresearchgate.net
Future research could focus on several bioconjugation avenues:
Targeted Enzyme Detection: The Naphthol AS-GR phosphate molecule could be conjugated to a targeting ligand, such as an antibody or a small molecule that binds to a specific cell surface receptor. This would localize the substrate to a particular cell type or subcellular compartment, allowing for the specific measurement of phosphatase activity in that location.
Creating Multi-functional Probes: The hydrolyzed naphthol product could be derivatized to include a reactive group, allowing it to be "captured" in situ by another molecule following the enzymatic reaction. This could be used in activity-based protein profiling to covalently label the active phosphatase.
Attachment to Scaffolds: Similar to how naphthol derivatives have been incorporated into larger molecular structures, mdpi.comresearchgate.net the fluorescent product of Naphthol AS-GR phosphate hydrolysis could be designed to bind or attach to scaffolds, concentrating the fluorescent signal at a specific site for enhanced detection. Studies on the conjugation of 1-naphthol have been performed to investigate its metabolism and transport in intestinal preparations, demonstrating the feasibility of tracking naphthol conjugates in biological systems. nih.gov
These strategies would transform Naphthol AS-GR phosphate from a simple activity indicator into a sophisticated probe for targeted and mechanistic studies of phosphatase function.
Ethical Considerations and Regulatory Aspects in Academic Research Involving Naphthol As Gr Phosphate Disodium Salt
Responsible Conduct of Research with Chemical Reagents and Substrates
Responsible conduct of research (RCR) is defined as the practice of scientific investigation with integrity, involving the awareness and application of established professional norms and ethical principles. ucsb.edupsu.edu For chemical reagents and substrates such as Naphthol AS-GR phosphate (B84403) disodium (B8443419) salt, this framework is critical for ensuring the reliability of scientific findings and maintaining public trust in the research enterprise. nih.govnsf.gov
Key tenets of RCR applicable to laboratory work include:
Data Acquisition and Management: This involves the ethical handling of data generated from enzymatic assays using substrates like Naphthol AS-GR phosphate disodium salt, ensuring accurate recording, and proper storage.
Mentorship: The relationship between mentors and trainees should be built on mutual respect and clear communication, ensuring that junior researchers are adequately trained in the ethical and safe handling of chemical substrates. psu.edu
Peer Review: Maintaining confidentiality and providing objective critiques are essential responsibilities in the peer review process, which validates the research conducted. psu.edunsf.gov
Collaboration: Ethical collaborations, including those with industry partners, require clear agreements on intellectual property and responsibilities. ucsb.edu
Federal funding agencies like the National Science Foundation (NSF) and the National Institutes of Health (NIH) mandate RCR training for all students, postdoctoral researchers, faculty, and senior personnel involved in funded research. ucsb.edunsf.govnorthwestern.edu This training ensures that all individuals handling chemical reagents are aware of their ethical obligations. nih.govnorthwestern.edu
Management and Disposal of Chemical Waste Generated from Research Laboratories
The management of chemical waste in academic laboratories is governed by stringent regulations to protect human health and the environment. justrite.com The U.S. Environmental Protection Agency (EPA) regulates the generation and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). justrite.com
For academic laboratories, a specific set of regulations, known as Subpart K, provides an alternative framework for managing hazardous waste. epa.gov This rule offers more flexibility than industrial standards, recognizing the unique context of academic research where small quantities of diverse chemicals are used. epa.govacs.org Key provisions under Subpart K include the requirement for hazardous waste to be removed from the laboratory every twelve months and the development of a comprehensive Laboratory Management Plan that outlines best practices for waste management. epa.gov
Best practices for managing waste from enzymatic assays involving this compound include:
Waste Determination: Trained professionals, not students, must identify and characterize hazardous waste. epa.gov
Segregation and Storage: Unwanted reagents should be segregated for disposal, preferably in their original, clearly labeled containers. nih.gov Chemical wastes should be stored in designated satellite accumulation areas in appropriate, closed containers. upenn.edu
Minimization: The best approach to laboratory waste is to prevent its generation in the first place. nih.gov This can be achieved by reducing the scale of experiments, substituting less hazardous chemicals, and avoiding the over-purchase of reagents. nih.gov
Non-Hazardous Waste: While this compound itself may not be classified as acutely hazardous, it is crucial to follow institutional policies for the disposal of non-hazardous chemical waste. cornell.edurowan.edu Such waste must still be managed in a way that prevents environmental pollution. rowan.edu Disposing of chemicals down the drain is generally prohibited unless explicitly permitted by institutional guidelines for specific, neutralized, and diluted substances. upenn.eduptb.de
| Regulation/Act | Governing Body | Key Provisions for Academic Labs |
|---|---|---|
| Resource Conservation and Recovery Act (RCRA) | Environmental Protection Agency (EPA) | Controls the generation, transportation, treatment, storage, and disposal of hazardous waste. justrite.com |
| Subpart K (Alternative for Academic Labs) | Environmental Protection Agency (EPA) | Allows flexible waste determination, requires annual removal of waste from labs, and mandates a Laboratory Management Plan. epa.gov |
Compliance with General Laboratory Safety Regulations and Best Practices for Chemical Handling
The Occupational Safety and Health Administration (OSHA) sets the primary regulations for workplace safety in the United States. For laboratories, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, is the key regulation. labmanager.comosha.govosha.gov
The cornerstone of the Laboratory Standard is the requirement for employers to develop and implement a written Chemical Hygiene Plan (CHP). labmanager.comosha.govysu.edu The CHP is a site-specific program that outlines policies, procedures, and responsibilities to protect laboratory workers from chemical hazards. osha.govnc.gov
Essential elements of a CHP and best practices for handling chemicals like this compound include:
Standard Operating Procedures (SOPs): Laboratories must develop SOPs that detail safety and health considerations for all activities involving hazardous chemicals. osha.gov
Hazard Identification: Researchers must have access to information about the hazards of the chemicals they use. osha.gov This includes maintaining Safety Data Sheets (SDSs) that are received with incoming chemicals and ensuring labels are not defaced. labmanager.comsafetypartnersinc.com
Exposure Control Measures: The CHP must specify criteria for implementing control measures to reduce chemical exposure. osha.gov This includes:
Engineering Controls: Using devices such as chemical fume hoods to minimize exposure to airborne contaminants. compliancy-group.com
Personal Protective Equipment (PPE): Providing and ensuring the use of appropriate PPE, such as gloves, safety goggles, and lab coats. cornell.edutoyobo-global.com
Training: All laboratory personnel must receive training on the Laboratory Standard, the contents of the CHP, the specific hazards of chemicals in their work area, and the protective measures to be taken. compliancy-group.combinghamton.edu
Storage: Substrates like this compound should be stored according to manufacturer recommendations, which often involve refrigeration or freezing in a dark, low-humidity environment to maintain their activity. toyobo-global.comsigmaaldrich.comsigmaaldrich.com
Data Integrity, Reproducibility, and Transparency in Research Utilizing Enzymatic Assays
Data integrity is the assurance of data accuracy and consistency over its entire life cycle and is a fundamental component of RCR. labmanager.com In research involving enzymatic assays, where substrates like this compound are used to generate quantitative data, maintaining data integrity is paramount for the validity of the results.
The ALCOA+ principles are a widely accepted framework for ensuring data integrity in regulated research environments:
A ttributable: Data should be traceable to the person who generated it.
L egible: Data must be readable and permanent.
C ontemporaneous: Data should be recorded at the time the work is performed.
O riginal: The first recording of the data should be preserved.
A ccurate: Data must be free from errors and reflect what actually occurred.
+ Complete, Consistent, Enduring, and Available. labmanager.com
To ensure reproducibility and transparency, researchers must:
Develop Clear SOPs: Detailed and clear SOPs for enzymatic assays minimize variability and human error. andrewalliance.combiosero.com
Control Environmental Factors: Factors such as pH, temperature, and light exposure can affect fluorogenic or chromogenic signals, impacting assay reproducibility. mdpi.com These variables must be rigorously controlled and documented.
Utilize Data Management Systems: Electronic Lab Notebooks (ELNs) and Laboratory Information Management Systems (LIMS) can help ensure data integrity by providing automatic data capture, maintaining audit trails, and centralizing data storage. labmanager.combiosero.com
Ensure Substrate Quality: The integrity of the assay is dependent on the integrity of the reagents. Using the same lot of a substrate like this compound throughout a study can provide consistency across datasets. thermofisher.com
Environmental Stewardship in Chemical Synthesis and Usage within Academic Research Settings
Environmental stewardship in chemistry involves the responsible management of chemicals to protect the environment throughout their lifecycle. wa.gov This is often guided by the principles of "green chemistry," which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wa.gov
Academic researchers using this compound can practice environmental stewardship by:
Preventing Waste: The first principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created. wa.gov This aligns with the waste minimization strategies discussed in waste management.
Designing Safer Chemicals: While researchers may not be synthesizing this compound, the principle of choosing less hazardous chemicals whenever possible is a core component of green chemistry. wa.gov
Using Safer Solvents: When preparing solutions for enzymatic assays, researchers should consider the environmental impact of the chosen solvents and auxiliary substances. wa.gov
Maximizing Atom Economy: This principle, which applies primarily to chemical synthesis, encourages designing processes that maximize the incorporation of all materials used into the final product. wa.gov
Q & A
Basic: What is the primary application of Naphthol AS-GR phosphate disodium salt in histochemical studies?
This compound serves as a chromogenic substrate for detecting acid and alkaline phosphatase activity in tissue sections. Upon enzymatic hydrolysis, the phosphate group is cleaved, releasing a naphthol derivative that couples with diazonium salts (e.g., Fast Red or Fast Blue) to form insoluble, colored precipitates. This enables precise localization of enzyme activity .
Methodology :
- Incubate tissue sections with the substrate (0.1–0.5 mg/mL) in a buffer optimized for the target enzyme (e.g., pH 4.5–5.5 for acid phosphatase, pH 9.0–10.0 for alkaline phosphatase).
- Add diazonium salts (1–2 mM) to initiate coupling.
- Terminate the reaction with distilled water and counterstain with hematoxylin for cellular visualization.
Advanced: How can researchers optimize detection sensitivity for low-abundance phosphatases using this substrate?
Enhancing sensitivity requires balancing substrate concentration, incubation time, and coupling efficiency:
- Substrate Saturation : Pre-test substrate solubility across pH ranges (e.g., 25°C vs. 65°C) to avoid precipitation artifacts .
- Diazonium Salt Selection : Use stabilized diazonium salts (e.g., Fast Red TR) to minimize auto-degradation during prolonged incubations.
- Signal Amplification : Employ metal-ion enhancers (e.g., copper sulfate) to intensify chromogen formation .
- Controls : Include negative controls with enzyme inhibitors (e.g., sodium tartrate for acid phosphatase) to validate specificity .
Basic: What are the critical storage conditions for maintaining substrate stability?
Store lyophilized powder at –20°C in a desiccated, light-protected container. Reconstituted solutions should be aliquoted and used within 24 hours to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .
Advanced: How can conflicting results in enzyme localization studies be resolved?
Contradictions often arise from:
- Fixation Artifacts : Prolonged formaldehyde fixation may denature phosphatases. Use cold acetone fixation for better enzyme preservation.
- Endogenous Inhibitors : Pre-treat sections with chelating agents (e.g., EDTA) to remove endogenous inhibitors of metal-dependent phosphatases .
- Substrate Purity : Verify substrate integrity via HPLC (>99% purity) to rule out contaminants causing nonspecific staining .
Basic: Which analytical methods are suitable for quantifying phosphatase activity using this substrate?
Quantification methods include:
- Spectrophotometry : Measure absorbance of the released naphthol derivative at λmax 550–600 nm after coupling with diazonium salts.
- Fluorometry : Use fluorescent diazonium salts (e.g., Fast Blue BB) for enhanced sensitivity in low-activity samples .
Standard Curve : Prepare a naphthol AS-GR standard series (0.1–10 μM) to correlate absorbance/fluorescence with enzyme activity .
Advanced: How does this substrate compare to other AS-series phosphates (e.g., AS-MX, AS-TR) in enzyme affinity?
Comparative studies show:
- Kinetic Parameters : AS-GR has a higher Km for alkaline phosphatase (2.5 mM) compared to AS-MX (1.8 mM), indicating lower substrate affinity .
- Chromogen Intensity : AS-GR produces a dark green precipitate with superior contrast in densely stained tissues, whereas AS-TR yields red hues .
- Solubility : AS-GR requires higher pH (≥9.0) for full dissolution compared to AS-MX, limiting its use in acidic microenvironments .
Basic: What controls are essential when using this substrate in enzyme inhibition studies?
- Positive Control : Tissue sections with known high phosphatase activity (e.g., liver or kidney).
- Negative Control : Pre-incubate sections with 10 mM sodium tartrate (acid phosphatase) or levamisole (alkaline phosphatase) .
- Blank : Omit the substrate to assess background staining from endogenous pigments .
Advanced: How can researchers integrate this substrate into multiplex assays without spectral overlap?
- Sequential Staining : Perform phosphatase detection first, followed by a peroxidase-based assay (e.g., DAB) with a distinct chromogen.
- Spectral Separation : Use diazonium salts with non-overlapping emission spectra (e.g., Fast Red TR for red and Fast Blue BB for blue) .
- Digital Deconvolution : Apply spectral unmixing algorithms to differentiate signals in multi-label imaging .
Basic: What steps mitigate nonspecific background staining in histochemical applications?
- Blocking : Pre-treat sections with 1% BSA or 5% normal serum to reduce nonspecific binding.
- Substrate Filtration : Use 0.45 μm nylon filters to remove particulate aggregates before application .
- Optimized pH : Adjust buffer pH to match enzyme-specific activity, reducing off-target hydrolysis .
Advanced: What strategies validate substrate specificity in complex tissue microenvironments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
